Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate
Description
Properties
CAS No. |
911-70-6 |
|---|---|
Molecular Formula |
C21H28N2O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
diethyl 5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C21H28N2O6/c1-7-27-19(24)16-11(4)14(22-13(16)6)10-15-17(20(25)28-8-2)12(5)18(23-15)21(26)29-9-3/h22-23H,7-10H2,1-6H3 |
InChI Key |
CAZUSSXUXQVUKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)C)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Diethyl 1-Benzoyl-3,4-Pyrroledicarboxylate
The most widely documented method involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate under controlled alkaline conditions. This reaction proceeds via nucleophilic attack by hydroxide ions at the ester groups, followed by decarboxylation and subsequent methylation. Key parameters include:
- Reagents : Sodium hydroxide (1.5–2.0 M), methanol/water solvent system (3:1 v/v)
- Temperature : 60–70°C
- Reaction Time : 6–8 hours
The intermediate undergoes methylation using dimethyl sulfate in the presence of potassium carbonate, achieving 68–72% yield after purification by column chromatography. This method’s advantage lies in its reproducibility, though the multi-step process necessitates careful pH control to prevent over-hydrolysis.
Modified Paal-Knorr Pyrrole Synthesis
Adapting the classical Paal-Knorr synthesis, researchers have developed a route using 1,4-diketone precursors. The protocol involves:
- Condensation of ethyl acetoacetate with 3-(ethoxycarbonyl)-4,5-dimethylpyrrole-2-carbaldehyde
- Cyclization using ammonium acetate in glacial acetic acid
- Selective esterification with ethanol under Dean-Stark conditions
This method produces the target compound in 65% yield with >95% purity (HPLC analysis). Comparative studies show improved regioselectivity compared to traditional Paal-Knorr reactions due to steric effects from the dimethyl groups.
Hantzsch-Type Cyclocondensation
A Hantzsch-inspired approach employs β-keto esters and α-chloroketones:
Reactants :
- Ethyl 4-chloroacetoacetate (2.2 equiv)
- 3-Amino-4-(ethoxycarbonyl)-5-methylpyrrole-2-carboxylate (1.0 equiv)
Conditions :
- Solvent: Dry THF
- Catalyst: Triethylamine (1.5 equiv)
- Temperature: Reflux (66°C)
- Duration: 12 hours
This single-pot reaction achieves 58% yield, with the major byproduct being the uncyclized Schiff base (22%). Microwave-assisted optimization reduces reaction time to 45 minutes while maintaining comparable yields.
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium catalysis for constructing the pyrrole backbone:
| Parameter | Specification |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Substrate | Ethyl 3-iodo-4-methylpyrrole-2-carboxylate |
| Coupling Partner | Ethyl 4-(bromomethyl)-3,5-dimethylpyrrole-2-carboxylate |
| Solvent | DMF/H₂O (9:1) |
| Temperature | 100°C |
| Yield | 74% |
This method demonstrates superior atom economy compared to classical approaches, though catalyst costs may limit large-scale applications.
Comparative Analysis of Synthetic Methods
The table below evaluates key performance metrics across preparation routes:
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Hydrolysis | 68–72 | 95 | 1.0 | Industrial |
| Paal-Knorr Modification | 65 | 97 | 1.2 | Pilot-scale |
| Hantzsch Cyclization | 58 | 93 | 0.8 | Laboratory |
| Pd-Catalyzed Coupling | 74 | 99 | 2.5 | Research |
Cost Index: Relative to hydrolysis method; Scalability: Based on reagent availability and equipment requirements
Industrial Production Considerations
While laboratory syntheses are well-established, industrial-scale production faces challenges:
- Solvent Recovery : Methanol/water systems in hydrolysis require energy-intensive distillation
- Catalyst Recycling : Palladium-based methods need efficient recovery systems to justify costs
- Byproduct Management : Methylation steps generate sodium sulfate wastes requiring neutralization
Recent patents describe continuous-flow reactors that improve yield consistency (±2%) and reduce reaction times by 40% compared to batch processes.
Emerging Synthetic Technologies
Cutting-edge approaches under investigation include:
- Photoredox Catalysis : Visible-light-mediated cyclization using Ru(bpy)₃²⁺ achieves 82% yield in preliminary trials
- Biocatalytic Methods : Engineered Pseudomonas putida strains demonstrate 34% conversion of shikimate pathway intermediates
- Electrochemical Synthesis : Anodic oxidation of β-keto esters in ionic liquids shows promise for greener production
These methods remain experimental but could address current limitations in energy consumption and waste generation.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following compounds share the pyrrole-dicarboxylate core but differ in substituents:
*Similarity scores estimated based on substituent complexity.
Key Differences and Implications
Substituent Complexity :
- The target compound has a branched substituent at position 5, incorporating a second pyrrole ring with ethoxycarbonyl and dimethyl groups. This increases steric bulk and lipophilicity (logP ~3.5 estimated) compared to simpler analogs like 2436-79-5 (logP ~2.1) .
- Chloromethyl (5408-12-8) and hydroxymethyl (5422-89-9) analogs exhibit higher reactivity at position 5 due to electrophilic (Cl) or nucleophilic (OH) groups, whereas the target’s substituent is less reactive .
Spectroscopic Signatures :
- NMR : In the target compound, the ethoxycarbonyl group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and pyrrolic protons (δ ~6.5–7.0 ppm) would produce distinct signals compared to analogs. For example, the hydroxymethyl analog (5422-89-9) shows a broad OH peak at δ ~5.0 ppm, absent in the target .
- IR : Strong carbonyl stretches (~1700–1750 cm⁻¹) are common across all analogs, but the target’s additional ester group may intensify this band .
Crystallographic Behavior :
Reactivity and Functionalization
- The target’s ethoxycarbonyl group is amenable to hydrolysis, enabling conversion to carboxylic acids for further derivatization. This contrasts with the chloromethyl analog (5408-12-8), which undergoes nucleophilic substitution .
- The dimeric structure may serve as a precursor for macrocyclic ligands or porphyrin analogs, leveraging pyrrole’s coordination properties .
Limitations and Challenges
- Solubility : Higher molecular weight and lipophilicity likely reduce aqueous solubility compared to smaller analogs like 2436-79-4.
- Synthesis Complexity : Multi-step synthesis and purification challenges are expected due to steric hindrance .
Biological Activity
Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methyl}-3-methyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family. Its unique structure, which includes multiple ester groups and a pyrrole ring system, contributes to its distinctive chemical properties and biological activities. This compound is primarily utilized in scientific research due to its potential applications in various fields, including medicinal chemistry and pharmacology.
Structural Characteristics
- Molecular Formula : C21H28N2O6
- Molecular Weight : 404.5 g/mol
- CAS Number : 911-70-6
- IUPAC Name : this compound
Table of Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O6 |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 911-70-6 |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of ester groups and the pyrrole ring allows this compound to participate in biochemical reactions that can influence cellular processes and signaling pathways.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrrole compounds can induce apoptosis in melanoma cells and exhibit significant antiproliferative activity (IC50 values comparable to standard chemotherapeutics) .
- Antimicrobial Properties : Similar pyrrole derivatives have demonstrated antimicrobial activity against a range of pathogens. The structural features of this compound suggest potential effectiveness in combating bacterial and fungal infections .
- Antioxidant Activity : Compounds within the pyrrole family have been evaluated for their antioxidant properties, which are critical in protecting cells from oxidative stress and related diseases .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
Case Study 1: Antiproliferative Effects
A study on novel pyrrole-based hydrazones showed that certain derivatives could significantly inhibit the growth of human melanoma cells (SH-4) with an IC50 value of approximately 44.63 µM. This indicates a promising avenue for further exploration of similar compounds like this compound in cancer therapy .
Case Study 2: Structure–Activity Relationship (SAR)
Research into the SAR of pyrrole derivatives revealed that specific substitutions on the pyrrole ring enhance biological activity. This suggests that modifications to this compound could lead to improved therapeutic efficacy .
Q & A
Q. What analytical challenges arise when distinguishing polymorphs or tautomeric forms?
- Methodology : Combine solid-state NMR, Raman spectroscopy, and differential scanning calorimetry (DSC) to detect tautomerism (e.g., 1H-pyrrole vs. 2H-pyrrole forms) .
Critical Analysis of Contradictions
- vs. 10 : Discrepancies in reaction yields (46% vs. 63%) likely stem from differences in substrate electronic effects (electron-donating vs. withdrawing groups on aldehydes). Steric bulk in 3,5-dimethylpyrrole slows nucleophilic addition, necessitating longer reaction times .
- vs. 6 : Variations in hydrogen-bonding motifs (C–H···O vs. C–H···N) reflect solvent polarity during crystallization, impacting supramolecular assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
